The compound C20H23ClN4O2
is known as Clonitazene . It is an opioid analgesic of approximately three times the potency of morphine . It is related to etonitazene, an opioid of significantly higher potency . Clonitazene is not currently marketed .
While specific synthesis methods for Clonitazene were not found in the search results, the general approach to synthesizing similar compounds often involves retrosynthetic analysis . This technique, frequently applied in organic synthesis, simplifies complex structures into smaller components, making the synthesis process more manageable .
The IUPAC name for Clonitazene is (2-{2-[(4-chlorophenyl)methyl]-5-nitro-1H-1,3-benzodiazol-1-yl}ethyl)diethylamine
. The SMILES string representation is CCN(CC)CCn2c(Cc1ccc(Cl)cc1)nc3cc(ccc23)N+=O
.
Clonitazene has a density of 1.3±0.1 g/cm^3
, a boiling point of 563.7±45.0 °C
at 760 mmHg
, and a vapor pressure of 0.0±1.5 mmHg
at 25°C
. Its molar refractivity is 107.9±0.5 cm^3
, and it has 6
H-bond acceptors, 0
H-bond donors, and 8
freely rotating bonds .
The compound with the molecular formula C20H23ClN4O2 is a chlorinated derivative of a piperazine-based molecule, which is often investigated for its potential pharmacological applications. This compound is characterized by its complex structure, which includes a piperazine ring, aromatic systems, and various functional groups that contribute to its biological activity. The presence of chlorine in its structure may enhance its lipophilicity and influence its interaction with biological targets.
Research on this compound has emerged from studies focusing on drug discovery and development, particularly in the fields of neuropharmacology and oncology. Various academic articles and patent filings detail the synthesis, biological evaluation, and potential therapeutic uses of C20H23ClN4O2.
C20H23ClN4O2 can be classified as an organic compound belonging to the class of heterocyclic compounds due to the presence of nitrogen in its structure. It is further categorized as a chlorinated amine and a piperazine derivative, which are known for their diverse biological activities.
The synthesis of C20H23ClN4O2 can be achieved through several methods, primarily involving multi-step organic reactions. Common synthetic routes include:
The molecular structure of C20H23ClN4O2 features:
C20H23ClN4O2 can undergo various chemical reactions, including:
The mechanism of action for C20H23ClN4O2 is primarily linked to its interaction with neurotransmitter receptors or enzymes involved in cellular signaling pathways:
Studies indicate that similar compounds exhibit effects on serotonin and dopamine receptors, suggesting potential applications in treating mood disorders or neurodegenerative diseases.
C20H23ClN4O2 has several scientific uses:
The compound C₂₀H₂₃ClN₄O₂ was first synthesized in 1957 by researchers at the Swiss pharmaceutical company Ciba (later Novartis) as part of a systematic exploration of benzimidazole derivatives for analgesic potential. This work, led by chemists Hunger, Kebrle, Rossi, and Hoffmann, aimed to develop non-morphinan opioid analgesics through structural modifications of the benzimidazole core [1] [10]. The molecule emerged from structure-activity relationship studies focused on 1-(β-diethylaminoethyl)-2-benzylbenzimidazole (desnitazene), a weakly active prototype [10].
Structurally, C₂₀H₂₃ClN₄O₂ belongs to the 2-benzylbenzimidazole class, characterized by:
This configuration places it within the "nitazene" subclass of benzimidazole opioids, distinguished by the critical 5-nitro substitution that significantly enhances µ-opioid receptor affinity compared to unsubstituted analogs. X-ray crystallographic analysis confirms the planarity of the benzimidazole ring system, with the 4-chlorobenzyl moiety oriented perpendicularly, creating a distinctive T-shaped molecular geometry [4] [9].
Table 1: Structural Features of C₂₀H₂₃ClN₄O₂ Within Benzimidazole Opioids
Structural Element | Position | Chemical Group | Role in Pharmacological Activity |
---|---|---|---|
Benzimidazole core | - | Heterocyclic bicyclic ring | Fundamental scaffold for opioid receptor binding |
Aromatic substitution | 5 | Nitro (-NO₂) | Enhances µ-opioid receptor affinity and potency |
Benzyl substituent | 2 | 4-Chlorobenzyl | Hydrophobic interaction with receptor subpockets |
Aminoalkyl side chain | 1 | -CH₂CH₂N(CH₂CH₃)₂ | Mimics morphine's tertiary amine; receptor docking |
C₂₀H₂₃ClN₄O₂ (clonitazene) played a pivotal role as an early template for high-potency synthetic opioid development, though it never achieved clinical approval due to safety concerns. Its emergence catalyzed three distinct phases of opioid analogue research:
Table 2: Regulatory Timeline of C₂₀H₂₃ClN₄O₂ and Key Analogues
Year | Event | Jurisdiction/Organization |
---|---|---|
1961 | Etonitazene and clonitazene controlled under UN Single Convention | United Nations |
1971 | Clonitazene listed as Schedule I narcotic | United States (DEA) |
2021 | Isotonitazene added to Schedule I of UN Convention | United Nations |
2022 | Metonitazene and brorphine added to UN Schedule I | United Nations |
2025 | ACMD recommends control of 2-benzyl benzimidazole opioids as Class A | United Kingdom |
The naming of C₂₀H₂₃ClN₄O₂ has been subject to ongoing academic discourse, reflecting broader challenges in classifying benzimidazole opioids:
Common Name Conflicts: The designation "clonitazene" (used in WHO and chemical databases) combines "chloro" and "nitazene," but faces criticism for:
Ambiguity regarding the nitro group location (position 5 vs. 6) [9] [10]
Isomeric Ambiguities: Positional isomers significantly impact pharmacological activity:
Patent literature (e.g., CN100418951C) further complicates nomenclature by using generalized Markush structures that encompass clonitazene within broad claims of "cyclic amine derivatives with therapeutic activity." This obscures specific compound identification and highlights challenges in chemical patenting and regulatory control of structurally analogous novel psychoactive substances [4] [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9